2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one
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Overview
Description
2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of two chlorine atoms and a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one typically involves the chlorination of 1-[3-(2-chloroacetyl)phenyl]ethan-1-one. This can be achieved through the following steps:
Starting Material: The process begins with 1-[3-(2-chloroacetyl)phenyl]ethan-1-one.
Chlorination: The compound is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or amines depending on the reagents used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of phenyl derivatives with various functional groups.
Oxidation: Production of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-[3-(2-chloroacetyl)phenyl]ethan-1-one: Similar in structure but with different substituents.
1-[3-(2-chloroacetyl)phenyl]ethan-1-one: Lacks the additional chlorine atom.
2-chloro-1-(3,4-difluorophenyl)ethan-1-one: Contains fluorine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
1713-16-2 |
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Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
2-chloro-1-[3-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H,5-6H2 |
InChI Key |
AODZFAGHJHMZSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCl)C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
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